Hypothemycin is a 14-membered macrolide belonging to the resorcylic acid lactone (RAL) family of natural products. [] It was initially isolated from the fungus Hypomyces trichothecoides [, ] and later found in other fungal species such as Hypomyces subiculosus, Aigialus parvus, and Coriolus versicolor. [, , , ] This secondary metabolite exhibits a range of biological activities, including antifungal, cytotoxic, immunosuppressive, and most notably, potent and selective protein kinase inhibitory properties. [, , , , , , , ] This has led to significant interest in hypothemycin as a lead compound for developing novel anticancer therapeutics. [, , , , ]
Synthesis Analysis
Isolation from Natural Sources: Hypothemycin can be obtained by fermentation of producing fungal strains like Aigialus parvus BCC 5311. Research focuses on optimizing fermentation conditions (carbon and nitrogen sources, pH) to enhance hypothemycin yield and generate diverse derivatives. []
Semisynthesis: Due to its complex structure, total synthesis of hypothemycin is challenging. Researchers have focused on semisynthetic modifications of readily available precursors like hypothemycin itself and 4-O-demethylhypothemycin. These modifications primarily target the C4',C5' diol, C8-C9 diol, and the C7'-C8' double bond, aiming to explore structure-activity relationships and improve pharmacological properties like solubility and bioavailability. [, , ]
Total Synthesis: While challenging, total synthesis efforts have yielded successful strategies. One approach utilizes a convergent stereospecific route to access hypothemycin and related macrolides like LL-Z1640-2. [, , ] Another method employs a modular approach with phosphate tether-mediated asymmetry and one-pot sequential processes to construct diverse macrocycles bearing α,β-unsaturated chemotypes, including hypothemycin. []
Molecular Structure Analysis
Hypothemycin possesses a complex structure characterized by: - A 14-membered macrolactone ring. [, ]- A resorcylic acid moiety fused to the macrolactone. []- A cis-enone system within the macrolactone, crucial for its biological activity, especially its kinase inhibitory properties. [, , , ]- Stereochemical complexity, with multiple chiral centers contributing to its specific biological interactions. [, ]
X-ray crystallography studies have been essential in confirming and revising the structure of hypothemycin and its derivatives, providing valuable insights into its three-dimensional conformation and enabling structure-based drug design efforts. [, , , , ]
Chemical Reactions Analysis
Kinase Profiling: Hypothemycin's selectivity for kinases containing a specific cysteine residue makes it a valuable tool for chemical proteomics. Researchers have developed probes based on hypothemycin to identify and characterize its target kinases in various organisms, including the parasite Trypanosoma brucei. [, , , ]
Pathway Elucidation: By selectively inhibiting specific kinases, hypothemycin can be used to dissect signaling pathways and understand their roles in cellular processes and disease pathogenesis. [, ]
Mechanism of Action
Irreversible Kinase Inhibition: Hypothemycin acts as a potent and irreversible inhibitor of a subset of kinases containing a conserved cysteine residue within their ATP-binding site. [, ]
Covalent Modification of Cysteine: The α,β-unsaturated ketone moiety of hypothemycin undergoes Michael addition with the sulfhydryl group of the cysteine residue, forming a covalent adduct. This covalent modification disrupts kinase activity, inhibiting downstream signaling pathways. [, , ]
Selectivity Profile: The unique mechanism of action provides hypothemycin with remarkable selectivity for kinases containing the specific cysteine residue. This selectivity distinguishes hypothemycin from many other kinase inhibitors, making it a valuable tool for studying specific signaling pathways. [, , , , ]
Physical and Chemical Properties Analysis
Solubility: Hypothemycin exhibits poor aqueous solubility, posing challenges for its formulation and bioavailability. Semisynthetic efforts often aim to improve this property. [, ]
Spectroscopic Properties: Spectroscopic techniques like NMR, mass spectrometry, and circular dichroism are crucial for structural characterization, stereochemical determination, and analysis of hypothemycin and its derivatives. [, , , , , ]
Applications
Anticancer Research:
Inhibition of Cancer Cell Growth: Hypothemycin demonstrates potent cytotoxicity against various cancer cell lines, particularly those dependent on specific activating kinase mutations, like the BRAF V600E mutation in melanoma. [, , , , , ]
Targeting Ras Signaling Pathway: Hypothemycin inhibits the Ras signaling pathway, which is frequently dysregulated in cancer. It suppresses the expression of Ras-inducible genes involved in tumor invasion and angiogenesis, showing promise as a potential therapeutic agent. []
In Vivo Efficacy: In murine xenograft models, hypothemycin exhibits significant tumor growth inhibition, supporting its potential as an anticancer drug candidate. [, ]
Immunosuppressive Effects:
Suppression of Immune Cell Proliferation: Hypothemycin demonstrates immunosuppressive activity by inhibiting both T cell and B cell proliferation in vitro, suggesting potential applications in autoimmune diseases. []
Modulation of Inflammatory Responses: Studies show that hypothemycin can suppress tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages. This effect is attributed to post-transcriptional regulation of TNF-α mRNA stability, potentially involving the p38 MAPK and ERK pathways. [, ]
Antifungal Activity:
Inhibition of Fungal Growth: Hypothemycin exhibits antifungal activity against various fungal species, including Peronophythora litchii, causing significant suppression of spore germination and mycelial growth. []
Ultrastructural Modifications: Hypothemycin induces ultrastructural changes in fungi, leading to cell wall disruption, damage to the endomembrane system, and ultimately, cell death. This makes it a potential candidate for developing novel antifungal agents. []
Future Directions
Optimization of Pharmacological Properties: Further research should focus on developing hypothemycin analogues with improved pharmacological properties, such as enhanced aqueous solubility, bioavailability, and pharmacokinetic profiles. This could involve exploring various drug delivery systems and prodrug strategies. [, ]
Target Validation and Drug Resistance: While hypothemycin exhibits promising anticancer activity, further studies are needed to validate its targets in different cancer types and investigate potential mechanisms of drug resistance. This will be crucial for developing effective therapeutic strategies and overcoming potential limitations. [, ]
Understanding the Immunomodulatory Effects: Although hypothemycin shows immunosuppressive activity, its detailed mechanism of action in immune cells and its potential in treating autoimmune diseases require further investigation. [, ]
Exploring Synergistic Effects: Combining hypothemycin with other anticancer agents could potentially enhance its therapeutic efficacy. Research on combination therapies could lead to more potent and less toxic treatment regimens. []
Developing New Chemical Probes: Utilizing hypothemycin's unique structure and reactivity, researchers can develop novel chemical probes for studying kinases and other potential targets. This could lead to a better understanding of cellular signaling pathways and the identification of novel therapeutic targets. [, ]
Related Compounds
4-O-Demethylhypothemycin
Compound Description: 4-O-Demethylhypothemycin is a naturally occurring hypothemycin analog lacking the methyl group at the 4-position of the resorcylic acid moiety. This compound exhibits potent and selective cytotoxic activity against cell lines harboring a BRAF mutation. []
Relevance: 4-O-Demethylhypothemycin is structurally similar to hypothemycin, differing only by the absence of a single methyl group. This highlights the importance of the 4-methoxy group in hypothemycin for its biological activity. []
Aigialomycin A-D
Compound Description: Aigialomycins A-E are 14-membered resorcylic macrolides isolated alongside hypothemycin from the marine mangrove fungus Aigialus parvus BCC 5311. [] Notably, aigialomycin D exhibits in vitro antimalarial activity, while hypothemycin shows both antimalarial and cytotoxic activities. []
Relevance: Aigialomycins A-D are structurally related to hypothemycin, sharing the 14-membered resorcylic macrolide core. The co-isolation of these compounds suggests a shared biosynthetic pathway and highlights the structural diversity within this class of natural products. [, ]
Aigialospirol
Compound Description: Aigialospirol is a structurally unique spiroacetal compound isolated alongside hypothemycin from the mangrove fungus Aigialus parvus BCC 5311. [] Its structure suggests a possible biosynthetic origin from hypothemycin. []
Relevance: While structurally distinct from hypothemycin, the co-isolation of aigialospirol suggests a potential biosynthetic link between these compounds. [, ]
Blennolides (D, H, I, J)
Compound Description: Blennolides D, H, I, and J are resorcylic acid lactones isolated alongside hypothemycin from the fungus Setophoma terrestris (MSX45109). [] These compounds belong to the radicicol-type RALs, characterized by their bicyclic core structure. []
Relevance: The co-isolation of blennolides with hypothemycin from the same fungal species emphasizes the diverse array of RALs produced by certain fungi. Although structurally distinct, these compounds share the resorcylic acid lactone motif with hypothemycin, highlighting the versatility of this chemical scaffold. []
Dihydrohypothemycin
Compound Description: Dihydrohypothemycin is a semi-synthetic derivative of hypothemycin, where the C7'-C8' double bond is reduced. This modification results in a significant decrease in MEK inhibitory potency compared to hypothemycin. []
Relevance: Dihydrohypothemycin represents a key analog for understanding the structure-activity relationship of hypothemycin. The loss of activity upon reduction of the C7'-C8' double bond emphasizes its crucial role in kinase inhibition, likely through Michael addition with a cysteine residue in the ATP binding site of target kinases. [, , , ]
L-783,277
Compound Description: L-783,277 is a 14-membered resorcylic acid lactone structurally similar to hypothemycin, containing a saturated C1'-C2' linkage instead of the epoxide. L-783,277 is a potent MEK inhibitor. [, ]
Relevance: L-783,277 highlights the structural flexibility around the C1'-C2' position of hypothemycin for potent kinase inhibition. The presence of either a trans-epoxide, (E)-olefin, or saturated hydrocarbon at this position is tolerated for nanomolar kinase inhibition. []
Compound Description: LL-Z1640-2 is a 14-membered resorcylic acid lactone analog of hypothemycin with a trans-olefin at the C1'-C2' position instead of the epoxide. Similar to hypothemycin, LL-Z1640-2 displays potent kinase inhibitory activity. [, , , ]
Relevance: The structural similarity and shared biological activity between LL-Z1640-2 and hypothemycin further emphasizes the permissiveness of the C1'-C2' position for retaining potent kinase inhibition. []
Paecilomycins N-P
Compound Description: Paecilomycins N-P are hypothemycin-type resorcylic acid lactones isolated from Paecilomyces sp. SC0924, with Paecilomycins N and O possessing a novel 6/11/5 ring system. []
Relevance: Paecilomycins N-P exemplify the structural diversity within the hypothemycin family of resorcylic acid lactones and highlight the continued discovery of novel analogs from fungal sources. []
Penicillixanthone A and B
Compound Description: Penicillixanthones A and B are tetrahydroxanthone dimers isolated along with hypothemycin from the fungus Setophoma terrestris (MSX45109). []
Relevance: While structurally distinct from hypothemycin, the co-isolation of penicillixanthones from the same fungal species underscores the diverse metabolic capabilities of certain fungi in producing structurally and biosynthetically distinct cytotoxic compounds alongside RALs. []
Radicicol
Compound Description: Radicicol is a 14-membered resorcylic acid lactone structurally related to hypothemycin. While containing the core RAL scaffold, radicicol is a potent and selective inhibitor of the chaperone protein HSP90, rather than a kinase inhibitor. [, , ]
Relevance: Radicicol exemplifies the diverse biological activities exhibited by structurally related RALs. Despite sharing the core RAL scaffold with hypothemycin, subtle structural differences result in distinct modes of action and biological targets. [, , ]
(6'S,10'S)-trans-7',8'-Dehydrozearalenol (DHZ)
Compound Description: (6'S,10'S)-trans-7',8'-Dehydrozearalenol (DHZ) is a key biosynthetic intermediate in the hypothemycin pathway. [, , ] It is produced by the cooperative action of two iterative polyketide synthases, Hpm8 and Hpm3. []
Relevance: DHZ provides valuable insight into the biosynthesis of hypothemycin, highlighting the involvement of two distinct iterative polyketide synthases. Further modifications of DHZ by tailoring enzymes lead to the final structure of hypothemycin. [, , ]
Zearalenone
Compound Description: Zearalenone is a resorcylic acid lactone known for its potent estrogenic activity in mammals. While structurally similar to hypothemycin, zearalenone lacks the epoxide and cis-enone moieties crucial for hypothemycin's kinase inhibitory activity. [, , ]
Relevance: Zearalenone exemplifies the structural and functional diversity within the RAL family. Despite sharing the core structure with hypothemycin, it exhibits distinct biological activity due to variations in the macrocyclic ring substituents. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nicotinamide phosphoribosyltransferase (Nampt) converts nicotinamide into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenyltransferase. Cancer cells commonly have an unusually high rate of NAD+ turnover, suggesting that inhibition of Nampt might selectively target cancer cells. GPP 78 is a potent inhibitor of Nampt (IC50 = 3 nM). It induces cell death in the neuroblastoma cell line SH-SY5Y with an IC50 value of 3.8 nM through a process that appears to involve autophagy. GPP78, also known as CAY10618, is a NMPRTase Inhibitor. The inhibition of NAD synthesis or salvage pathways has been proposed as a novel target for antitumoral drugs. GPP78 displays an IC for cytotoxicity in vitro of 3.8 +/- 0.3 nM and an IC for NAD depletion of 3.0 +/- 0.4 nM.
GPI 1485 is a product candidate that belongs to a class of small molecule compounds called neuroimmunophilin ligands. In preclinical experiments, neuroimmunophilin ligands have been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves. GPI 1485 is being studied in phase 2 clinical trials for the treatment of Parkinson's disease and post-prostatectomy erectile dysfunction and in pre-clinical development for HIV related dementia and neuropathy.
Gpr52 antagonist E7 is a Gpr52 antagonist. It reduces mutant HTT levels and rescues Huntington’s disease-associated phenotypes in cellular and mouse models.
Full activation of peroxisome proliferator-activated receptor γ (PPARγ), e.g., using thiazolidinediones, effectively treats insulin resistance and type 2 diabetes but also commonly promotes weight gain, hyperphagia, and edema. GQ-16 is a partial agonist for PPARγ (Ki = 160 nM) which induces adipogenesis significantly less than the full activator rosiglitazone. Like rosiglitazone, GQ-16 reverses high fat diet-mediated impairments in insulin signaling. However, GQ-16 does not induce weight gain, hyperphagia, or edema. GQ-16 does not activate PPARα, PPARβ/δ, or RXRα.1 GQ-16 is an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ. GQ-16 improves glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes without inducing weight gain or edema.
Potent, highly selective 5-HT4 receptor antagonist (pKb = 8.8). Displays > 300-fold selectivity over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C and 5-HT3 receptors. Decreases water intake and potentiates drinking. GR113808 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT4.1 It binds to 5-HT4 receptors with an IC50 value of 0.4 nM in COS-7 cells expressing the human recombinant receptor and in guinea pig striatal membranes (IC50 = 0.5 nM). GR113808 is selective for 5-HT4 receptors over 5-HT1 receptors (Kis = >10 µM in dog saphenous vein and porcine vena cava), as well as 5-HT2 and 5-HT3 receptors (Kis = >10 and 1 μM in rabbit thoracic aorta and rat cerebral cortex, respectively). It is also selective for 5-HT4 over adenosine, adrenergic, dopamine, GABA, muscarinic, nicotinic, histamine, and NMDA receptors (Kis = >10 μM for all). GR113808 inhibits relaxation induced by 5-HT in rat thoracic esophagus precontracted by carbachol (carbamoylcholine; pA2 = 9.3). In vivo, GR113808 inhibits 5-methoxytryptamine-induced tachycardia in anaesthetized piglets. GR 113808 is an indolyl carboxylate ester obtained by formal condensation between the carboxy group of 1-methylindole-3-carboxylic acid with the hydroxy group of N-{2-[4-(hydroxymethyl)piperidin-1-yl]ethyl}methanesulfonamide. It has a role as a serotonergic antagonist. It is an indolyl carboxylate ester, a member of piperidines and a sulfonamide.